2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide
Description
2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with a methoxy group, an oxo group, and a piperidinomethyl group, along with an acetamide moiety
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-20-13-9-17(10-14(15)19)11(7-12(13)18)8-16-5-3-2-4-6-16/h7,9H,2-6,8,10H2,1H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPPBIJWAMJXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features a pyridinone ring substituted at position 2 with a piperidin-1-ylmethyl group, at position 5 with a methoxy group, and at position 1 with an acetamide side chain. Key challenges include:
Synthesis of the Pyridinone Core
The pyridinone scaffold is typically constructed via cyclization or oxidation reactions.
Cyclization of Enamine Intermediates
A common approach involves condensing β-ketoesters with amines. For example, 1,3-dicarbonyl compounds react with ammonium acetate under acidic conditions to form 4-pyridinones.
General Procedure:
1. Combine ethyl acetoacetate (1.0 equiv), ammonium acetate (2.0 equiv), and acetic acid.
2. Reflux at 120°C for 6–8 hours.
3. Isolate the 4-pyridinone via vacuum filtration.
Oxidation of Dihydropyridines
Dihydropyridines undergo oxidation with MnO₂ or DDQ to yield pyridinones. For 5-methoxy derivatives, 3-methoxy-1,4-dihydropyridine is oxidized in dichloromethane at 0°C.
Reaction Conditions:
- Substrate: 3-methoxy-1,4-dihydropyridine (1.0 equiv)
- Oxidizing Agent: MnO₂ (3.0 equiv)
- Solvent: CH₂Cl₂, 0°C, 2 hours.
Introduction of the Piperidin-1-Ylmethyl Group
The 2-piperidinylmethyl substituent is introduced via alkylation or reductive amination.
Alkylation with Piperidine
Method A : Direct alkylation of 2-chloromethylpyridinone with piperidine.
Procedure:
1. Dissolve 2-chloromethyl-5-methoxy-4-pyridinone (1.0 equiv) in DMF.
2. Add piperidine (1.2 equiv) and K₂CO₃ (2.0 equiv).
3. Stir at 60°C for 12 hours.
Method B : Reductive amination using NaBH(OAc)₃.
Procedure:
1. React 2-formylpyridinone (1.0 equiv) with piperidine (1.5 equiv) in CH₂Cl₂.
2. Add NaBH(OAc)₃ (1.5 equiv) and stir at RT for 24 hours.
Table 1: Comparison of Piperidinylmethylation Methods
| Method | Reagents | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| A | Piperidine, K₂CO₃ | DMF | 60 | 58% |
| B | Piperidine, NaBH(OAc)₃ | CH₂Cl₂ | 25 | 76% |
Acetamide Formation
The acetamide side chain is introduced via coupling reactions.
Carbodiimide-Mediated Coupling
EDC/HOBt Method :
Procedure:
1. Activate 2-(pyridin-1-yl)acetic acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in CH₂Cl₂.
2. Add NH₃ (gas) and stir at RT for 6 hours.
Schotten-Baumann Reaction
Aqueous-Alkaline Conditions :
Procedure:
1. React 2-(pyridin-1-yl)acetyl chloride (1.0 equiv) with NH₄OH (excess) in THF/H₂O.
2. Stir at 0°C for 1 hour.
Table 2: Acetamide Coupling Efficiency
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| EDC/HOBt | EDC, HOBt, NH₃ | CH₂Cl₂ | 68% |
| Schotten-Baumann | AcCl, NH₄OH | THF/H₂O | 52% |
Integrated Synthetic Routes
Two optimized pathways are prevalent:
Reaction Optimization and Scale-Up
Key parameters influencing yield and purity:
Solvent Screening
Analytical Characterization
Critical data for quality control:
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[5-hydroxy-4-oxo-2-(piperidinomethyl)-1(4H)-pyridinyl]acetamide.
Reduction: Formation of 2-[5-methoxy-4-hydroxy-2-(piperidinomethyl)-1(4H)-pyridinyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-methoxy-4-oxo-2-(methyl)-1(4H)-pyridinyl]acetamide
- 2-[5-methoxy-4-oxo-2-(ethyl)-1(4H)-pyridinyl]acetamide
- 2-[5-methoxy-4-oxo-2-(propyl)-1(4H)-pyridinyl]acetamide
Uniqueness
2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide is unique due to the presence of the piperidinomethyl group, which can significantly influence its chemical and biological properties. This group may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to similar compounds.
Biological Activity
The compound 2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar piperidine derivatives. For instance, derivatives containing piperidine rings have shown significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for certain piperidine derivatives against various bacterial strains ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 2-(5-methoxy...acetamide | 0.0039 - 0.025 | S. aureus, E. coli |
| Piperidine Derivative A | 0.004 - 0.02 | Bacillus subtilis |
| Piperidine Derivative B | 0.005 - 0.03 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential activity against cancer cells. Research on related compounds indicates that they may act as agonists for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and may be leveraged in cancer treatment strategies .
Enzyme Inhibition
The biological activity of this compound may involve the inhibition of specific enzymes associated with cancer cell proliferation and survival pathways. For example, compounds that modulate HsClpP activity have shown promise in preclinical models of hepatocellular carcinoma .
Interaction with Biological Targets
The compound's ability to interact with various biological targets is likely due to its functional groups, which can facilitate binding to enzyme active sites or receptor sites involved in disease processes.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several piperidine derivatives, including those structurally related to our compound. The results indicated that modifications on the piperidine ring significantly influenced antibacterial activity, with certain substitutions enhancing potency against Gram-positive and Gram-negative bacteria .
Evaluation in Cancer Models
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating mitochondrial pathways, suggesting a similar potential for 2-(5-methoxy...acetamide). These findings warrant further investigation into its therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. How can the synthesis route for this compound be designed, and what are critical purification steps?
- Methodology :
- Step 1 : Start with functionalized pyridine derivatives (e.g., 5-methoxy-4-oxopyridine). Introduce the piperidin-1-ylmethyl group via nucleophilic substitution or reductive amination under inert conditions (e.g., N₂ atmosphere) .
- Step 2 : Acetamide formation using activated acetic acid derivatives (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. What analytical techniques are essential for structural confirmation?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyl-CH₂ at δ ~3.5 ppm, acetamide carbonyl at δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₂₁N₃O₄: 296.16) .
- FT-IR : Confirm carbonyl stretches (e.g., 1680–1700 cm⁻¹ for 4-oxo and acetamide groups) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation (see GHS unclassified risks in ).
- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical advice .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Approach :
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis intermediates). Adjust stoichiometry (e.g., 1.2 eq. of piperidine derivative) to favor mono-substitution .
- Case Study : In analogous acetamide syntheses, yields increased from 45% to 72% by switching from room temperature to 60°C and using DMF as a solvent .
Q. How to resolve contradictions in NMR data for the pyridinone ring system?
- Strategies :
- 2D NMR : Use HSQC to correlate proton and carbon signals; NOESY to confirm spatial proximity of substituents (e.g., piperidinyl-CH₂ and pyridinone protons) .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., 4-oxo vs. 4-hydroxy configurations) .
- Example : A 2022 study resolved conflicting ¹H NMR signals in pyridinone derivatives via X-ray analysis, confirming keto-enol tautomerism under specific pH conditions .
Q. How to assess structure-activity relationships (SAR) for biological activity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace piperidine with morpholine; vary methoxy group position) .
- In Vitro Assays : Screen analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Analysis Framework :
- Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media) .
- Mechanistic Studies : Use RNA-seq to identify differential gene expression in resistant vs. sensitive lines.
- Positive Controls : Compare with reference compounds (e.g., staurosporine for apoptosis induction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
